molecular formula C5H7N3O B089509 2-Amino-4-methoxypyrimidine CAS No. 155-90-8

2-Amino-4-methoxypyrimidine

Cat. No.: B089509
CAS No.: 155-90-8
M. Wt: 125.13 g/mol
InChI Key: YNXLSFXQTQKQEF-UHFFFAOYSA-N
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Description

2-Amino-4-methoxypyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Mechanism of Action

Target of Action

It’s known that 2-aminopyrimidine derivatives have been studied for their antitrypanosomal and antiplasmodial activities . These compounds interact with the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 .

Mode of Action

It’s known that some 2-aminopyrimidine derivatives exhibit their effects through excited state proton transfer (espt) and excited state double proton transfer (esdpt) processes . These processes involve the transfer of protons from amino or hydroxyl groups (proton donors) to carbonyl oxygen atoms or pyridinyl nitrogen atoms (proton acceptors) in the excited state .

Biochemical Pathways

It’s known that the compound’s fluorescence properties, which are linked to its espt and esdpt processes, can be used in sensors, optoelectronic devices, biological labeling, and information encryption/anti-counterfeiting .

Pharmacokinetics

It’s known that the compound is solid at room temperature and should be stored at 2-8°c . This information might suggest that the compound’s bioavailability could be influenced by its physical form and storage conditions.

Result of Action

It’s known that some 2-aminopyrimidine derivatives exhibit antitrypanosomal and antiplasmodial activities . These activities suggest that the compound could potentially interfere with the life cycles of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, leading to their inhibition or destruction .

Action Environment

The action of 2-Amino-4-methoxypyrimidine can be influenced by various environmental factors. For instance, the compound’s fluorescence properties, which are linked to its ESPT and ESDPT processes, can be affected by the surrounding environment . Additionally, the compound’s stability and efficacy could be influenced by storage conditions, as it should be stored at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxypyrimidine typically involves the following steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves the use of cost-effective raw materials and efficient reaction conditions to ensure scalability and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methoxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed:

Scientific Research Applications

2-Amino-4-methoxypyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-4-methylpyrimidine
  • 2-Amino-4,6-dimethoxypyrimidine
  • 2-Amino-4-chloropyrimidine

Comparison: 2-Amino-4-methoxypyrimidine is unique due to its methoxy group at the 4-position, which imparts distinct chemical and biological properties. Compared to 2-Amino-4-methylpyrimidine, the methoxy group provides different reactivity and solubility characteristics. The presence of the methoxy group also influences the compound’s interaction with biological targets, potentially enhancing its pharmacological profile .

Properties

IUPAC Name

4-methoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXLSFXQTQKQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165784
Record name Pyrimidine, 2-amino-4-methoxy-
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155-90-8
Record name 4-Methoxy-2-pyrimidinamine
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Record name 4-Methoxy-2-pyrimidinamine
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Record name 2-Amino-4-methoxypyrimidine
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Record name Pyrimidine, 2-amino-4-methoxy-
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Record name 2-Amino-4-methoxypyrimidine
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Record name 4-METHOXY-2-PYRIMIDINAMINE
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Synthesis routes and methods I

Procedure details

A solution of 4-chloro-pyrimidin-2-ylamine (10 g, 77 mmol) in methanol (400 mL) under argon, was treated with a solution of sodium methoxide in methanol (25.7%, 51.59 mL, 0.232 mol) whereupon a cream yellow solution was obtained. The reaction was heated at reflux for 3 hours to give a clear yellow green solution. On cooling the volatiles were removed in vacuo and the residue taken up in 100 mL EtOAc and washed with 100 mL water. The organic phase was dried, filtered and concentrated in vacuo to give the title compound as a white solid (9.12 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
51.59 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-6-methoxypyrimidine-2-ylamine (4.4 g, 27.7 mmol) in EtOAc (200 mL) and ethanol (150 mL), was added diisopropylethylamine (9.6 mL, 55.3 mmol) and 10% palladium on carbon (2.9 g, 2.77 mmol). The heterogeneous solution was stirred under a balloon atmosphere of H2 for 14 hours, at which time the solution was filtered through a Celite pad and the volatiles were removed in vacuo. The residue was dissolved in EtOAc (200 mL), washed with Na2CO3(sat.) (100 mL) and with NaCl(sat.) (100 mL), dried over Na2SO4, filtered and concentrated yielding 3.1 g (90%) of 4-methoxypyrimidine-2-ylamine. LCMS (m/z): 126 (MH+). 1H NMR. (CDCl3): δ 8.00 (d, J=5.7 Hz, 1H), 6.08 (d, J=5.7 Hz, 1H), 4.98 (bs, 2H), 3.84 (s, 3H).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key steps in the synthesis of 2-amino-4-methoxypyrimidine?

A1: this compound can be synthesized in a two-step process. First, isocytosine undergoes a chlorination reaction to produce 2-amino-4-chloropyrimidine. This intermediate then undergoes a methoxylation reaction, resulting in the formation of this compound. []

Q2: How is the structure of this compound confirmed?

A2: The structure of this compound has been confirmed through various analytical techniques, including ¹H NMR spectroscopy, mass spectrometry (MS), and elemental analysis. []

Q3: Can this compound be used to synthesize other compounds, particularly pharmaceuticals?

A3: Yes, research shows that this compound can be a valuable building block in organic synthesis. For example, it can react with sodium amide in liquid ammonia to produce 4-amino-6-methoxypyrimidine. This compound can then react with N-acetylsulfanilyl chloride, followed by hydrolysis, to yield N¹-(6-methoxy-4-pyrimidinyl)sulfanilamide, a potential sulfa drug. []

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